molecular formula C22H26FN3O5 B2784804 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898440-25-0

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2784804
CAS No.: 898440-25-0
M. Wt: 431.464
InChI Key: CRWHSZJSZUSZKZ-UHFFFAOYSA-N
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Description

This compound features a pyran-4-one core substituted with a morpholino-2-oxoethoxy group at position 5 and a 4-(4-fluorophenyl)piperazine-methyl moiety at position 2. The fluorophenyl-piperazine unit is a common pharmacophore in CNS-targeting agents, while the morpholino group may enhance solubility or metabolic stability.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5/c23-17-1-3-18(4-2-17)25-7-5-24(6-8-25)14-19-13-20(27)21(15-30-19)31-16-22(28)26-9-11-29-12-10-26/h1-4,13,15H,5-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWHSZJSZUSZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from saccharin derivatives and piperazine moieties. The general reaction pathway includes:

  • Formation of the Saccharin Derivative : The initial step involves the reaction of saccharin with an appropriate piperazine derivative in a solvent like acetonitrile, often facilitated by a base such as potassium carbonate.
  • Purification : Post-reaction, the mixture is filtered and purified using silica gel chromatography to isolate the desired pyranone compound.

The structural characterization of the synthesized compound reveals a complex arrangement with significant torsional angles that contribute to its biological properties .

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds containing piperazine moieties exhibit notable inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. The compound's structure allows it to interact effectively with the active sites of these enzymes:

  • IC50 Values : Some derivatives have shown IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .
  • Mechanism of Action : The presence of fluorine substituents and specific structural configurations enhances binding affinity to MAO enzymes, contributing to their inhibitory effects.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated varying degrees of cell viability in response to treatment with this compound:

  • Cell Lines Tested : L929 fibroblast cells were used to assess cytotoxic effects.
  • Results : Certain derivatives exhibited significant cytotoxicity at higher concentrations (e.g., 50 µM), while others showed minimal effects at similar doses .

3. Inhibition of Equilibrative Nucleoside Transporters (ENTs)

The compound has also been evaluated for its ability to inhibit equilibrative nucleoside transporters, which are crucial in regulating nucleoside levels in cells:

  • Selectivity : Some analogues have been shown to preferentially inhibit ENT2 over ENT1, with IC50 values indicating effective inhibition at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of various substituents on the piperazine ring significantly impacts both MAO inhibition and cytotoxicity.
  • Fluorine Substitution : The position and type of substituents (e.g., fluorine vs. chlorine) can alter binding affinity and selectivity towards specific biological targets .

Case Studies

Several case studies highlight the biological potential of this compound:

  • MAO Inhibition Study : A series of analogues were synthesized and tested for MAO-B inhibition, revealing that specific substitutions led to enhanced potency compared to standard inhibitors like lazabemide .
  • Cytotoxicity Assessment : A comparative study on different derivatives indicated that while some compounds were highly cytotoxic, others maintained low toxicity profiles, suggesting potential for therapeutic applications without severe side effects .

Scientific Research Applications

Molecular Formula

  • Molecular Weight: 392.46 g/mol
  • Chemical Formula: C23H30FN3O3

Structural Characteristics

The structural complexity of this compound allows for interactions with various biological targets, which is crucial for its pharmacological efficacy.

Antipsychotic Activity

Research has indicated that derivatives of piperazine, including those containing fluorinated phenyl groups, exhibit antipsychotic properties. The compound's structural similarity to known antipsychotic agents suggests it may function as a dopamine receptor antagonist, potentially effective in treating conditions such as schizophrenia and bipolar disorder .

Antimicrobial Properties

Studies have shown that compounds with piperazine structures can possess antimicrobial activity. The incorporation of the morpholino group may enhance this effect by improving solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Inhibition of Tyrosinase

Tyrosinase inhibitors are sought after for their potential in treating hyperpigmentation disorders. Compounds similar to the target molecule have been evaluated for their ability to inhibit tyrosinase activity, demonstrating promising results in reducing melanin production in vitro . The design of these compounds often focuses on optimizing interactions at the enzyme's active site.

Case Study 1: Antipsychotic Evaluation

A study evaluated the antipsychotic potential of fluorinated piperazine derivatives, including similar compounds to the target molecule. Results indicated that specific modifications to the piperazine ring significantly enhanced binding affinity to dopamine receptors, leading to improved efficacy in animal models of psychosis .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the synthesis and evaluation of piperazine-based compounds against various bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications like those present in the target compound could yield effective antimicrobial agents .

Case Study 3: Tyrosinase Inhibition

Research into tyrosinase inhibitors highlighted the importance of structural features in enhancing inhibitory activity. Compounds with similar frameworks were synthesized and tested for their ability to inhibit tyrosinase from Agaricus bisporus, revealing IC50 values indicating strong inhibitory effects. This positions the target compound as a viable candidate for further development in cosmetic or therapeutic applications aimed at hyperpigmentation .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary components:

  • Pyran-4-one ring : Electrophilic at C-2 and C-6 due to electron-withdrawing effects of the carbonyl group.

  • Piperazine moiety : Nucleophilic nitrogen atoms capable of alkylation, acylation, or coordination with metal catalysts.

  • Morpholino-2-oxoethoxy chain : The carbonyl group undergoes nucleophilic acyl substitutions, while the morpholine ring participates in hydrogen bonding or protonation reactions .

Nucleophilic Substitution at the Pyranone Ring

The pyran-4-one core reacts with nucleophiles at the α,β-unsaturated carbonyl system. For example:

  • Enamine formation : Reacts with amines (e.g., DMF-DMA) via 1,6-conjugate addition/elimination, forming enamino derivatives (e.g., 2a in ).

  • Cycloaddition : Undergoes 1,3-dipolar cycloaddition with nitrile oxides to form isoxazolyl-pyranone hybrids .

Piperazine Functionalization

The piperazine nitrogen atoms participate in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For instance, coupling with trifluoromethyl benzyl chloride yields analogs with enhanced lipophilicity.

  • Coordination Chemistry : Binds to transition metals (e.g., Pd, Cu) in catalytic reactions, facilitating cross-coupling steps during synthesis .

Morpholino Carbonyl Reactivity

The morpholino-2-oxoethoxy group undergoes:

  • Nucleophilic Acyl Substitution : Reacts with amines or alcohols to form substituted amides or esters. For example, reaction with aniline produces 6e in 55% yield .

  • Reduction : The carbonyl group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, altering the compound’s polarity.

Comparative Reaction Analysis of Structural Analogs

CompoundReaction TypeKey ObservationYieldSource
EVT-2610258 Piperazine alkylationImproved binding affinity to serotonin receptors (Ki = 12 nM)67%
EVT-2788253 Pyranone enaminationFormation of fluorescent merocyanines via DMF-DMA-mediated enamination72%
4-(2-Fluorophenyl)piperazinyl... Morpholino acylationEnhanced metabolic stability in hepatic microsomes (t₁/₂ > 120 min)85%

Stability and Side Reactions

  • Hydrolysis : The morpholino carbonyl is prone to hydrolysis under acidic conditions (pH < 3), forming carboxylic acid derivatives.

  • Oxidation : The pyranone ring oxidizes slowly in air, necessitating inert storage conditions (argon atmosphere).

Pharmacological Implications

Reactions modifying the piperazine or morpholino groups significantly impact bioactivity:

  • Serotonin Receptor Binding : Fluorophenyl-piperazine analogs show nanomolar affinity for 5-HT₁A receptors .

  • CYP450 Inhibition : Morpholino derivatives inhibit CYP3A4 (IC₅₀ = 1.2 µM), affecting drug-drug interaction profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

describes compounds like Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4), which shares the 4-fluorophenyl-piperazine motif. Key differences include:

  • Core structure: C4 uses a quinoline-carbonyl-benzoate framework, whereas the target compound employs a pyranone scaffold.
  • Synthetic yield: C4 was synthesized in 75% yield via crystallization, comparable to other piperazine-linked quinolines (e.g., C1: 78%, C3: 73%) .

highlights 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a), which incorporates the same fluorophenyl-piperazine unit but within a triazole-thione core. This compound achieved a higher yield (82%) compared to analogues with non-fluorinated piperazines (e.g., 20a: 78%), suggesting fluorination may improve reaction efficiency .

Morpholino-Substituted Analogues

This substitution highlights the versatility of the pyranone-morpholino framework for accommodating diverse aryl groups, though pharmacokinetic impacts remain unquantified in the available evidence .

Pyranone vs. Heterocyclic Cores

  • Pyranone vs. In contrast, the pyranone core may offer improved solubility due to its oxygen-rich structure.
  • Pyranone vs. Triazole-Thione (): Triazole-thiones (e.g., 21a) often exhibit tautomerism, which could influence redox properties or metabolic pathways. Pyranones lack this feature, possibly conferring greater stability .

Data Tables

Table 1: Piperazine-Linked Compounds with Fluorophenyl Substitutents

Compound ID Core Structure Substituent(s) Yield (%) Source
C4 () Quinoline-benzoate 4-Fluorophenyl-piperazine 75
21a () Triazole-thione 4-Fluorophenyl-piperazine 82
Target Compound Pyranone 4-Fluorophenyl-piperazine, morpholino N/A N/A

Table 2: Impact of Arylpiperazine Substituents on Yield

Substituent on Piperazine Core Structure Yield (%) Source
4-Fluorophenyl (C4) Quinoline-benzoate 75
4-Bromophenyl (C2) Quinoline-benzoate 72
4-Trifluoromethyl (C7) Quinoline-benzoate 68
4-Fluorophenyl (21a) Triazole-thione 82

Key Findings

Fluorophenyl-Piperazine Advantage : Fluorinated piperazines (e.g., C4, 21a) consistently show higher synthetic yields than brominated or chlorinated analogues, possibly due to improved electronic or steric profiles .

Morpholino Role: While understudied in the provided evidence, morpholino groups are hypothesized to modulate solubility or metabolic stability, as seen in related compounds .

Q & A

Q. How can researchers optimize the synthetic route for 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one to improve yield and purity?

Methodological Answer:

  • Stepwise synthesis optimization : Focus on reaction conditions (e.g., solvent choice, temperature, catalysts) for key intermediates. For example, morpholino-2-oxoethoxy groups may require controlled acylation conditions to avoid side reactions .
  • Purity assessment : Use High-Performance Liquid Chromatography (HPLC) to monitor intermediates and final product purity. Adjust column parameters (e.g., C18 reverse-phase) and mobile phases (e.g., acetonitrile/water gradients) for optimal resolution .
  • Yield improvement : Employ Design of Experiments (DoE) to test variables like stoichiometry, reaction time, and temperature. For example, piperazine coupling steps may require inert atmospheres to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and stability?

Methodological Answer:

  • Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions, particularly for the fluorophenyl and morpholino moieties .
  • Stability profiling : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation products via LC-MS to identify labile bonds (e.g., ester or amide linkages) .
  • Crystallography : For unambiguous confirmation, grow single crystals in solvents like DMSO/water mixtures and perform X-ray diffraction analysis, referencing similar piperazine-pyranone structures .

Q. What preliminary biological screening assays are recommended to assess this compound’s therapeutic potential?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Compare results with structurally related pyranone derivatives .
  • Enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET). For example, the morpholino group may interact with ATP-binding pockets .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can clarify CNS activity, given the fluorophenyl-piperazine motif’s prevalence in neuroactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-piperazine derivatives?

Methodological Answer:

  • Meta-analysis : Compile data from pharmacological studies on analogous compounds, focusing on variables like assay conditions (e.g., cell type, concentration range) and structural differences (e.g., substituent positions). For example, discrepancies in IC₅₀ values may arise from variations in stereochemistry .
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways. For instance, knock out candidate receptors (e.g., 5-HT₁A) to confirm specificity .
  • Computational modeling : Perform molecular dynamics simulations to compare binding affinities across homologs. Tools like AutoDock Vina can predict interactions with off-target proteins .

Q. What experimental design strategies are optimal for evaluating this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Methodological Answer:

  • In vivo PK studies : Use a randomized block design with split-split plots (e.g., dose groups, time points, tissue sampling). Monitor plasma concentrations via LC-MS/MS and apply non-compartmental analysis for parameters like t₁/₂ and AUC .
  • Tissue distribution : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to quantify uptake in organs like the liver and brain .
  • PD correlations : Integrate PK data with biomarker measurements (e.g., cytokine levels for anti-inflammatory activity) using multivariate regression to establish dose-response relationships .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace morpholino with piperidine or vary fluorophenyl positions) and compare bioactivity. For example, substituting the pyranone oxygen with sulfur may alter metabolic stability .
  • 3D-QSAR modeling : Generate CoMFA or CoMSIA models using biological data from analogs to predict activity cliffs and guide synthetic priorities .
  • Fragment-based screening : Use X-ray crystallography or cryo-EM to identify critical binding motifs. The morpholino-2-oxoethoxy group’s conformational flexibility may influence target engagement .

Q. What strategies mitigate challenges in assessing environmental and toxicological impacts of this compound?

Methodological Answer:

  • Environmental fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor metabolites via high-resolution mass spectrometry (HRMS) to identify persistent intermediates .
  • Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, zebrafish embryos). Compare LC₅₀ values with structurally similar compounds to predict bioaccumulation risks .
  • In silico toxicity prediction : Apply tools like TEST (Toxicity Estimation Software Tool) to flag potential mutagenicity or endocrine disruption based on structural alerts (e.g., nitro groups) .

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